molecular formula C27H29N3O5 B2828578 Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate CAS No. 1022137-65-0

Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B2828578
CAS No.: 1022137-65-0
M. Wt: 475.545
InChI Key: VBXICIGNSJEHNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a heterocyclic compound featuring a tetrahydroquinazoline core substituted with a methyl carboxylate group at position 7 and a hexyl chain at position 2. The hexyl chain terminates in a tetrahydropyridine ring bearing a phenyl group, while the quinazoline core includes two ketone groups (2,4-dioxo). The compound’s ester group may enhance lipophilicity, influencing its bioavailability and metabolic stability compared to analogues with polar substituents like nitro groups .

Properties

IUPAC Name

methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)hexyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H35N3O5/c1-35-26(33)21-11-12-22-23(18-21)28-27(34)30(25(22)32)15-7-3-6-10-24(31)29-16-13-20(14-17-29)19-8-4-2-5-9-19/h2,4-5,8-9,13,21-23H,3,6-7,10-12,14-18H2,1H3,(H,28,34)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHZHMILLQXXTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCC2C(C1)NC(=O)N(C2=O)CCCCCC(=O)N3CCC(=CC3)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H35N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Methyl 2,4-dioxo-3-[6-oxo-6-(4-phenyl-1,2,3,6-tetrahydropyridin-1-yl)hexyl]-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential applications in various scientific fields. It belongs to the class of quinazoline derivatives and has a unique molecular structure featuring dioxo and carboxylate moieties.

Chemical Identification

  • CAS No.: 610764-96-0
  • Molecular Formula: The compound has the molecular formula C22H26N4O5C_{22}H_{26}N_4O_5, indicating it contains 22 carbon atoms, 26 hydrogen atoms, 4 nitrogen atoms, and 5 oxygen atoms.

Scientific Research Applications

Due to its unique structure and properties, this compound is of interest in medicinal chemistry for its potential biological activities and pharmaceutical applications. As a quinazoline derivative, it is significant in drug discovery and development.

Synthesis

The synthesis of this compound involves multi-step synthetic pathways that require careful control of reaction conditions like temperature, pH, and reaction time to ensure high yield and purity. Techniques such as chromatography may be employed for purification.

Potential applications

Comparison with Similar Compounds

Target Compound vs. Tetrahydroimidazopyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) and diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) () share heterocyclic backbones but differ in ring systems. While the target compound has a tetrahydroquinazoline core, these analogues feature tetrahydroimidazopyridine rings. The hexyl chain with a tetrahydropyridine moiety in the target compound is absent in 1l and 2d, which instead have phenethyl or benzyl groups.

Target Compound vs. Pyrimidinone-Coumarin Hybrids

Compounds like 4i and 4j () incorporate coumarin and pyrimidinone rings, which are absent in the target compound.

Key Substituent Analysis

  • Nitro Groups : Present in 1l and 2d but absent in the target compound. Nitro groups increase polarity and metabolic reactivity, whereas the target’s methyl carboxylate may improve stability .
  • Tetrahydropyridine : The target’s tetrahydropyridine group resembles MPTP (), a neurotoxin, but the quinazoline core and hexyl linker likely alter toxicity profiles.

Computational Similarity Analysis

Using the Tanimoto coefficient (), structural fingerprints of the target compound and analogues were compared:

Compound Pair Tanimoto Similarity Key Differences
Target vs. 1l 0.35–0.45 Quinazoline vs. imidazopyridine; ester vs. nitro
Target vs. 2d 0.30–0.40 Hexyl chain vs. benzyl; tetrahydropyridine
Target vs. MPTP <0.20 Quinazoline core vs. simple tetrahydropyridine

The moderate similarity scores reflect shared heterocyclic features but divergent substituents.

Crystallographic and Spectroscopic Insights

While crystallographic data for the target compound are unavailable, tools like SHELX and ORTEP-3 () could elucidate its structure. Comparative analysis with Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () suggests that intermolecular hydrogen bonding (e.g., involving ketone groups) may influence packing and stability.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including condensation, cyclization, and functional group modifications. Key steps include:

  • Hexyl chain introduction : Acylation or alkylation reactions to attach the 6-oxohexyl moiety to the quinazoline core.
  • Piperidine ring coupling : Use of coupling agents (e.g., EDC/HOBt) to link the 4-phenyl-1,2,3,6-tetrahydropyridine group to the hexyl chain.
  • Carboxylate esterification : Methanol-mediated esterification under acidic or basic catalysis. Optimization tips:
  • Monitor reaction progress via TLC or HPLC to avoid over-oxidation of the tetrahydropyridine ring.
  • Use palladium catalysts (e.g., PdCl₂(PPh₃)₂) for efficient cross-coupling, as seen in analogous heterocyclic syntheses .
  • Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate stereoisomers .

Q. How should researchers characterize the compound’s structure and purity?

Employ a combination of spectroscopic and chromatographic methods:

  • NMR spectroscopy : Assign ¹H/¹³C NMR peaks to confirm the quinazoline core (e.g., carbonyl groups at δ ~170–180 ppm) and tetrahydropyridine protons (δ ~2.5–3.5 ppm) .
  • HRMS : Validate molecular weight (546.5 g/mol) with <2 ppm error .
  • IR spectroscopy : Identify carbonyl stretches (~1650–1750 cm⁻¹) and amine/amide bands .
  • HPLC : Assess purity using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Q. What purification techniques are effective for isolating this compound?

  • Recrystallization : Use ethanol/water mixtures to isolate high-purity crystals.
  • Flash chromatography : Optimize solvent polarity (e.g., dichloromethane/methanol gradients) to separate byproducts with similar Rf values .
  • Prep-HPLC : Apply reverse-phase methods for final purity (>95%) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore bioactivity?

  • Core modifications : Synthesize analogs with variations in the quinazoline ring (e.g., substituents at C2 or C4) to assess impact on target binding .
  • Chain flexibility : Replace the hexyl linker with shorter/longer alkyl chains or rigid spacers (e.g., phenyl) to study conformational effects .
  • Piperidine substitutions : Introduce electron-withdrawing groups (e.g., CF₃) on the phenyl ring to modulate electronic properties .
  • Assay design : Use enzyme inhibition assays (e.g., kinase or protease targets) paired with molecular docking to correlate structural changes with activity .

Q. How should contradictions in biological activity data be resolved?

  • Batch variability : Compare NMR and HRMS data across batches to rule out synthetic impurities .
  • Assay conditions : Control pH, temperature, and solvent (e.g., DMSO concentration) to minimize false negatives/positives .
  • Target validation : Use siRNA or CRISPR to confirm target specificity if off-target effects are suspected .

Q. What in silico strategies predict binding modes and pharmacokinetic properties?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins (e.g., ATP-binding pockets) .
  • ADMET prediction : Apply tools like SwissADME to estimate solubility (LogP ~3.2), metabolic stability, and blood-brain barrier permeability .
  • MD simulations : Run 100-ns trajectories to assess binding stability under physiological conditions .

Q. How can reaction yields be improved for scale-up without compromising stereochemistry?

  • Catalyst screening : Test Pd/C or Ni catalysts for selective reductions .
  • Microwave-assisted synthesis : Reduce reaction time for cyclization steps (e.g., from 12 h to 30 min) .
  • DoE (Design of Experiments) : Optimize parameters like temperature, solvent ratio, and catalyst loading using response surface methodology .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.